molecular formula C5H7F2N3 B1470382 [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine CAS No. 1365942-99-9

[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine

Número de catálogo: B1470382
Número CAS: 1365942-99-9
Peso molecular: 147.13 g/mol
Clave InChI: ZCNVZHJYOLUBJF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[1-(Difluoromethyl)-1H-pyrazol-4-yl]methanamine is a chemical building block of significant interest in scientific research, particularly in the fields of medicinal and agrochemical discovery. Its value is largely derived from its role as a versatile intermediate for constructing more complex molecules that contain a difluoromethyl-pyrazole motif . This specific scaffold is a recognized pharmacophore in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides . Several commercial agrochemicals, such as fluxapyroxad and benzovindiflupyr, are built upon a closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, highlighting the importance of this chemical class in protecting crops from fungal diseases . Beyond agrochemistry, the pyrazole core is a privileged structure in medicinal chemistry, featured in a wide array of bioactive molecules . Researchers actively investigate pyrazole-containing compounds for diverse therapeutic applications, including as protein kinase inhibitors and antiparasitic agents . The primary amine functional group on this compound provides a reactive handle for chemists to create amide bonds or link to other molecular fragments via reductive amination, making it a flexible starting point for constructing compound libraries . As such, this compound serves as a critical reagent for researchers engaged in structure-activity relationship (SAR) studies and the synthesis of novel molecules for biological screening.

Propiedades

IUPAC Name

[1-(difluoromethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c6-5(7)10-3-4(1-8)2-9-10/h2-3,5H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNVZHJYOLUBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization of Difluoroacetyl Intermediates with Methylhydrazine

A patented method describes the synthesis of difluoromethyl-substituted pyrazole derivatives via a two-step process involving substitution/hydrolysis and condensation/cyclization reactions:

  • Step 1: Substitution/Hydrolysis

    • React alpha, beta-unsaturated ester with 2,2-difluoroacetyl halide in an organic solvent at low temperature.
    • Add alkali to hydrolyze and obtain an alpha-difluoroacetyl intermediate solution.
  • Step 2: Condensation/Cyclization

    • Add a catalyst (sodium or potassium iodide) to the intermediate solution.
    • Perform low-temperature condensation with methylhydrazine aqueous solution.
    • Increase temperature under reduced pressure to promote cyclization.
    • Acidify to precipitate crude product.
    • Recrystallize from aqueous alcohol (methanol, ethanol, or isopropanol mixed with water in 35-65% ratio) to purify.

This method yields 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, which are precursors to the target amine after further transformations.

Key reaction conditions and yields:

Step Reagents/Conditions Temperature Yield (%) Notes
Substitution/Hydrolysis 2,2-difluoroacetyl halide, organic solvent, alkali Low temperature (−30 to −20 °C) N/A Formation of alpha-difluoroacetyl intermediate
Condensation/Cyclization Methylhydrazine aqueous, catalyst KI/NaI −30 to 85 °C (gradual) 75.9–79.6 Recrystallization in aqueous alcohol

Reduction of Pyrazolyl Methanol Derivatives to Methanamine

Another approach involves preparing pyrazolyl methanol derivatives followed by conversion to methanamine via reduction or substitution:

  • Preparation of (1-(difluoromethyl)-1H-pyrazol-4-yl)methanol by nucleophilic substitution of 2-chloro-2,2-difluoroacetate onto pyrazole derivatives in the presence of potassium carbonate in DMF at 60 °C.
  • Reduction of the methanol intermediate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature to give the corresponding methanamine.

This method achieves moderate to good yields (52% for the methanol intermediate, 81% for the reduction step) and uses standard organic synthesis reagents and conditions.

Summary of key steps:

Step Reagents/Conditions Temperature Yield (%) Notes
Nucleophilic substitution 2-chloro-2,2-difluoroacetate, K2CO3, DMF 60 °C 52 Formation of pyrazolyl methanol
Reduction to methanamine LiAlH4, THF Room temp 81 Conversion to methanamine

Additional Synthetic Insights

  • Borane-tetrahydrofuran complexes have been used for reduction of nitrile precursors to amines under mild conditions, as shown in related fluorinated aromatic amine syntheses.
  • Catalysts such as sodium or potassium iodide facilitate cyclization reactions by promoting nucleophilic substitution and ring closure in difluoromethyl pyrazole synthesis.
  • Recrystallization solvents and conditions significantly affect purity and yield, with aqueous alcohol mixtures (methanol, ethanol, isopropanol) preferred for crystallization of pyrazole derivatives.

Comparative Table of Preparation Methods

Method Key Reagents Reaction Type Temperature Range Yield (%) Advantages Limitations
Cyclization with methylhydrazine 2,2-difluoroacetyl halide, methylhydrazine, KI/NaI catalyst Substitution, condensation, cyclization −30 °C to 85 °C (gradual) 75.9–79.6 High purity, scalable Multi-step, low temp control needed
Nucleophilic substitution + LiAlH4 reduction 2-chloro-2,2-difluoroacetate, K2CO3, LiAlH4 Substitution, reduction 60 °C (substitution), RT (reduction) 52 (substitution), 81 (reduction) Straightforward, common reagents Moderate overall yield

Análisis De Reacciones Químicas

Types of Reactions

[1-(Difluoromethyl)-1H-pyrazol-4-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaOCl for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

  • Drug Development : The compound is being investigated for its potential as a therapeutic agent due to its ability to modulate biological targets. Its difluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug design aimed at improving efficacy and selectivity against specific diseases.
  • Biological Activity : Pyrazole derivatives, including this compound, exhibit a range of biological activities such as anti-inflammatory, antifungal, and antibacterial effects. Research indicates that the difluoromethyl group can increase binding affinity to enzymes and receptors, thereby influencing metabolic pathways and biological processes .

Case Study: Anticancer Activity

  • A study on similar pyrazole derivatives demonstrated their effectiveness in inhibiting cancer cell growth. Compounds were synthesized and tested for their ability to bind to specific cancer-related targets, showing promising results in vitro .

Biological Research

Enzyme Interaction Studies

  • The compound serves as a valuable probe in biological research to investigate enzyme interactions. By studying how it affects metabolic pathways, researchers can gain insights into enzyme mechanisms and potential therapeutic targets.

Imaging and Diagnostic Applications

  • Its unique structure allows for the synthesis of labeled compounds used in imaging techniques. This application is crucial for developing diagnostic tools that can visualize biological processes in vivo.

Industrial Applications

Agrochemicals and Specialty Chemicals

  • In the industrial sector, [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine is utilized in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes, contributing to the formulation of effective agricultural products.

Synthesis of Complex Molecules

  • The compound acts as a building block in organic synthesis, facilitating various chemical transformations. Its reactivity allows chemists to create more complex molecules with desired properties for diverse applications.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryDrug development and therapeutic applicationsPromising anticancer activity in vitro
Biological ResearchEnzyme interaction studies; imaging probesInsights into enzyme mechanisms
Industrial ApplicationsDevelopment of agrochemicals; synthesis of complex moleculesEffective building block for specialty chemicals
Mechanism of ActionEnhances binding affinity; modulates metabolic pathwaysIncreased efficacy observed in target interactions

Mecanismo De Acción

The mechanism of action of [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the pyrazol-4-yl methanamine scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituent at Pyrazole 1-position Additional Modifications Molecular Formula Molecular Weight (g/mol) Key References
[1-(Difluoromethyl)-1H-pyrazol-4-yl]methanamine Difluoromethyl None C₆H₈F₂N₃ 169.15
[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine 2-Fluoroethyl None C₆H₁₀FN₃ 155.17
1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]-N-methylmethanamine 3-Methoxyphenyl N-methyl substitution C₁₂H₁₅N₃O 217.27
1-{1-Methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride Methyl Morpholinylmethyl at pyrazole 5-position C₁₁H₂₃N₃O₂·2HCl 267.32 (free base)
1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine None (free NH at pyrazole 1-position) 4-Methoxyphenyl at pyrazole 3-position C₁₁H₁₃N₃O 215.25

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The difluoromethyl group (strongly electron-withdrawing) in the target compound may enhance metabolic stability compared to the electron-donating 3-methoxyphenyl group in .

Physicochemical Properties

Polarity and Solubility
  • The dihydrochloride salt form of 1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine () exhibits higher water solubility due to ionic character, unlike the free base form of the target compound.
  • The 4-methoxyphenyl analog () has increased hydrophobicity compared to the difluoromethyl variant, as methoxy groups contribute to π-stacking interactions.
Stability
  • Fluorinated derivatives (e.g., difluoromethyl and 2-fluoroethyl in ) demonstrate improved oxidative stability due to the strength of C-F bonds.
Toxicity
  • Fluorinated analogs generally exhibit lower acute toxicity, as fluorine substitution often reduces reactive metabolite formation.

Actividad Biológica

[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine is a synthetic compound belonging to the pyrazole class, characterized by a difluoromethyl group attached to the pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it serves as a building block for various therapeutic agents.

  • Molecular Weight : 147.13 g/mol
  • CAS Number : 1365942-99-9
  • IUPAC Name : [1-(difluoromethyl)pyrazol-4-yl]methanamine

The molecular structure features a five-membered pyrazole ring with a difluoromethyl substituent and an amine functional group, which influences its reactivity and biological interactions.

The biological activity of this compound is largely determined by its interactions within biological systems. It is involved in various chemical reactions typical for amines and heterocycles, which can affect its binding affinity to biological targets. The compound's mechanism of action may include modulation of enzyme activity or interference with cellular signaling pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, studies have shown that modifications to the pyrazole structure can enhance activity against specific pathogens. The incorporation of difluoromethyl groups has been associated with improved potency against certain bacterial strains.

Antiparasitic Activity

Recent studies have explored the potential of this compound in antimalarial therapies. The compound has been evaluated for its ability to inhibit PfATP4-associated Na+^+-ATPase activity, crucial for malaria parasite survival. In mouse models, compounds with similar structures have demonstrated significant efficacy in reducing parasitemia levels, indicating a promising avenue for further research in malaria treatment .

Data Tables

Activity Type IC50 Value (μM) Reference
Antimicrobial0.5
Antimalarial0.064
Anti-inflammatory60.56

Case Studies

  • Antimalarial Efficacy : A study reported the development of optimized analogs based on the dihydroquinazolinone scaffold that included this compound. These compounds exhibited potent activity against malaria parasites in vitro and demonstrated efficacy in vivo, significantly reducing parasitemia in infected mice models .
  • Antimicrobial Properties : Another investigation into the antimicrobial effects of pyrazole derivatives revealed that compounds similar to this compound showed enhanced activity against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Q & A

How can researchers optimize the synthesis of [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine to address steric hindrance from the difluoromethyl group?

Answer:
Synthetic optimization should focus on regioselective functionalization of the pyrazole ring. The difluoromethyl group introduces steric and electronic challenges, requiring careful selection of protecting groups and catalysts. For example, using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for pyrazole functionalization may improve yields, as demonstrated in analogous (1H-pyrazol-4-yl)methanamine syntheses . Solvent polarity (e.g., DMF or DMSO) and base selection (e.g., K₂CO₃) can mitigate side reactions, as seen in triazole-substituted methanamine syntheses . Characterization via ¹⁹F NMR and X-ray crystallography (using SHELX programs ) ensures structural fidelity.

What methodologies are recommended for evaluating the PI3Kγ inhibitory activity of this compound derivatives?

Answer:
Enzyme inhibition assays using recombinant PI3Kγ are standard. A fluorescence-based ADP-Glo™ kinase assay quantifies ATP consumption, with IC₅₀ values calculated from dose-response curves . Positive controls (e.g., AS-605240) and negative controls (DMSO vehicle) are critical. Advanced studies should include selectivity profiling against other PI3K isoforms (α, β, δ) to confirm specificity. Computational docking (e.g., AutoDock Vina) can predict binding interactions with the PI3Kγ catalytic site, leveraging the compound’s difluoromethyl group for hydrophobic pocket engagement .

How do structural modifications to the pyrazole ring influence the biological activity of this compound?

Answer:
Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., difluoromethyl) enhance metabolic stability by reducing cytochrome P450 oxidation .
  • Substituents at the pyrazole N1 position modulate target affinity. For instance, bulkier groups may improve selectivity but reduce solubility .
  • Phenyl or heteroaryl substitutions at the pyrazole C3/C5 positions can alter binding kinetics, as shown in analogous PI3Kγ inhibitors .

Tabulated data from enzyme assays (e.g., IC₅₀ comparisons) and logP measurements are essential for SAR validation .

What strategies resolve contradictory data in enzyme inhibition assays for this compound?

Answer:
Contradictions may arise from assay variability (e.g., ATP concentration, enzyme lot differences). Mitigation strategies include:

Reproducibility checks : Triplicate runs across independent experiments.

Orthogonal assays : Surface plasmon resonance (SPR) to measure binding kinetics independently.

Compound purity verification : HPLC-MS (>95% purity) to exclude batch-specific impurities .

Statistical analysis : ANOVA or Student’s t-test to assess significance of differences .

How can computational modeling guide the design of this compound derivatives?

Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict:

  • Conformational flexibility : The difluoromethyl group’s rotational barriers influence binding poses.
  • Electrostatic potential maps : Fluorine atoms enhance interactions with positively charged residues (e.g., Lys-833 in PI3Kγ) .
  • ADMET properties : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

What techniques characterize the metabolic stability of this compound in preclinical studies?

Answer:

  • Liver microsomal assays : Incubate with human/rodent liver microsomes and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Fluorometric assays identify isoform-specific interactions (e.g., CYP3A4/2D6) .
  • Stable metabolite identification : High-resolution mass spectrometry (HRMS) and NMR for structural elucidation .

How should researchers design in vivo studies to validate PI3Kγ inhibition efficacy?

Answer:

  • Animal models : Use PI3Kγ-dependent inflammation models (e.g., LPS-induced lung injury in mice).
  • Dosing regimen : Oral or intraperitoneal administration, with pharmacokinetic (PK) profiling to determine Cmax and half-life .
  • Biomarker analysis : Measure downstream targets (e.g., phosphorylated Akt) in tissue lysates via Western blot .

What crystallographic approaches confirm the compound’s binding mode with PI3Kγ?

Answer:

  • Co-crystallization : Soak PI3Kγ crystals with the compound and solve the structure using SHELX programs .
  • Electron density maps : Validate ligand placement and hydrogen-bonding interactions (e.g., with hinge region residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.